molecular formula C11H15FO2 B1444130 3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol CAS No. 1339913-41-5

3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol

Cat. No.: B1444130
CAS No.: 1339913-41-5
M. Wt: 198.23 g/mol
InChI Key: TTWJKCZDQUMIOP-UHFFFAOYSA-N
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Description

3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol is a useful research compound. Its molecular formula is C11H15FO2 and its molecular weight is 198.23 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-(3-fluoro-4-methoxyphenyl)-2-methylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FO2/c1-8(7-13)5-9-3-4-11(14-2)10(12)6-9/h3-4,6,8,13H,5,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTWJKCZDQUMIOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)OC)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol, also known as (2S)-3-(3-fluoro-4-methoxyphenyl)-2-methylpropan-1-ol, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound features a fluorine atom and a methoxy group attached to a phenyl ring, which significantly influences its biological activity. The presence of these functional groups enhances its affinity for various biological targets, including enzymes and receptors involved in critical biochemical pathways.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Modulation : The compound may act as an inhibitor or activator of certain enzymes, impacting metabolic pathways related to inflammation and cancer progression.
  • Receptor Interaction : Its structural features suggest potential interactions with neurotransmitter receptors, which could influence mood regulation and cognitive functions.

Biological Activities

Research indicates several biological activities associated with this compound:

  • Anticancer Activity : Preliminary studies suggest that it may inhibit pathways involved in cancer cell proliferation. For instance, it has been shown to downregulate cyclin D1 in human leukemic cells, indicating potential use in treating hematological malignancies .
  • Anti-inflammatory Effects : The compound's ability to modulate enzyme activity suggests it may have anti-inflammatory properties, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
  • Neuropharmacological Effects : Due to its structural similarities with psychoactive compounds, it is being investigated for its effects on neurotransmitter systems, which could lead to applications in treating neurological disorders.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

StudyFocusFindings
Anticancer ActivityInhibition of PI3K/AKT pathway in leukemic cells; downregulation of cyclin D1.
Anti-inflammatory PotentialModulation of enzyme activity linked to inflammatory pathways.
NeuropharmacologyInteraction with neurotransmitter receptors affecting mood and cognition.

Future Directions

Further research is warranted to elucidate the precise mechanisms of action and therapeutic potential of this compound. Key areas for future investigation include:

  • In vivo Studies : To assess the compound's efficacy and safety profiles in animal models.
  • Clinical Trials : To evaluate its potential as a therapeutic agent in humans.
  • Structural Modifications : To optimize its pharmacological properties through chemical modifications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol
Reactant of Route 2
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3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.